![molecular formula C8H5ClN2O2 B1621104 4-Chloro-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-1,3-dione CAS No. 40107-91-3](/img/structure/B1621104.png)
4-Chloro-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-1,3-dione
説明
4-Chloro-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-1,3-dione (CMPPD) is an organic compound belonging to the pyrrolopyridine class of molecules. It has been studied extensively in the laboratory due to its potential applications in drug discovery, medicinal chemistry and biochemistry. CMPPD has a number of interesting physical and chemical properties that make it an attractive candidate for research into new drug molecules.
科学的研究の応用
Synthesis and Chemical Properties
4-Chloro-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-1,3-dione is a key intermediate in the synthesis of pyrrolidine-2,4-diones (tetramic acids) and their derivatives. These compounds have been obtained through the heating of their ethoxycarbonyl derivatives with water or nitromethane, leading to various by-products and derivatives with potential applications in medicinal chemistry and material science (Mulholland, Foster, & Haydock, 1972).
Photoluminescent Materials
This chemical is also foundational in the development of photoluminescent conjugated polymers, which include pyrrolo[3,4-c]pyrrole units. These polymers show promising applications in electronics due to their strong photoluminescence and photochemical stability (Beyerlein & Tieke, 2000).
Organic Synthesis
It serves as a versatile building block for the synthesis of various organic compounds, including 7-azaindole derivatives, through nucleophilic displacement reactions, demonstrating its utility in organic synthesis and drug discovery (Figueroa-Pérez, Bennabi, Schirok, & Thutewohl, 2006).
Materials Science
Research on nitrogen-embedded small-molecule semiconducting materials, including derivatives of 4-Chloro-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-1,3-dione, highlights their potential in developing new materials with desirable electrochemical and carrier transport properties for electronic applications (Zhou et al., 2019).
Pigments and Dyes
The compound is involved in the synthesis of pigments, as demonstrated by studies on pyrrolo[3,4-c]pyrrole-1,4-dione derivatives, which have applications as pigments due to their structural properties and stability (Fujii et al., 2002).
特性
IUPAC Name |
4-chloro-6-methylpyrrolo[3,4-c]pyridine-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c1-3-2-4-5(6(9)10-3)8(13)11-7(4)12/h2H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOFGDFAJNWLRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)NC2=O)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381847 | |
| Record name | 4-CHLORO-6-METHYL-2,3-DIHYDRO-1H-PYRROLO[3,4-C]PYRIDINE-1,3-DIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-1,3-dione | |
CAS RN |
40107-91-3 | |
| Record name | 4-CHLORO-6-METHYL-2,3-DIHYDRO-1H-PYRROLO[3,4-C]PYRIDINE-1,3-DIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-bromo-N-[4-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide](/img/structure/B1621021.png)
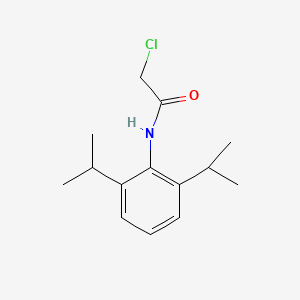
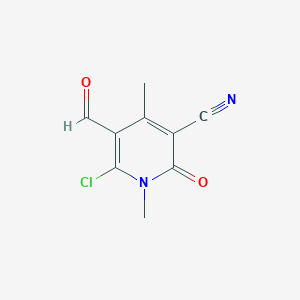
![3-[(3,4-Dimethylphenyl)amino]propanenitrile](/img/structure/B1621026.png)
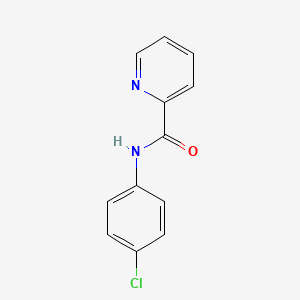
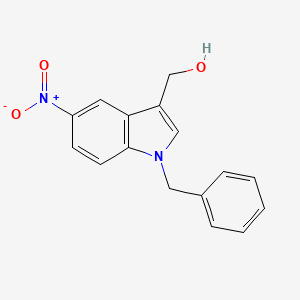
![3-({[2-(Trifluoromethyl)anilino]carbothioyl}amino)propanoic acid](/img/structure/B1621029.png)

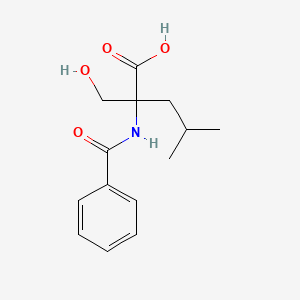
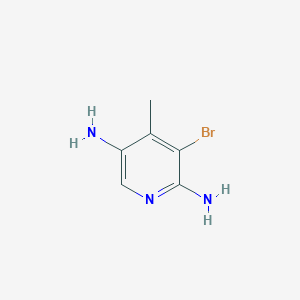
![2-[4-(1,3-Dithiolan-2-yl)phenoxy]acetohydrazide](/img/structure/B1621038.png)


![5-tert-Butyl-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B1621044.png)